1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt
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Overview
Description
1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a hydrazine group, sulfonic acid groups, and a nitrophenyl group, making it a versatile compound in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt typically involves the reaction of hydrazine with sulfonic acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The nitrophenyl group is introduced through a nitration reaction, where a phenyl group is treated with nitric acid and sulfuric acid to form the nitrophenyl derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The final product is isolated through crystallization or precipitation, followed by filtration and drying.
Chemical Reactions Analysis
Types of Reactions
1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives and nitrophenyl compounds.
Reduction: Reduction reactions can convert the nitrophenyl group to an amino group, resulting in different derivatives.
Substitution: The hydrazine and sulfonic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, nitrophenyl compounds, and amino derivatives, each with unique properties and applications.
Scientific Research Applications
1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt involves its interaction with molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with biological molecules, leading to various effects. The nitrophenyl group can undergo redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Hydrazinedisulfonic acid, 1-(4-aminophenyl)-, dipotassium salt
- 1,2-Hydrazinedisulfonic acid, 1-(4-methylphenyl)-, dipotassium salt
- 1,2-Hydrazinedisulfonic acid, 1-(4-chlorophenyl)-, dipotassium salt
Comparison
Compared to similar compounds, 1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
63467-74-3 |
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Molecular Formula |
C6H5K2N3O8S2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
dipotassium;N-(4-nitrophenyl)-N-(sulfonatoamino)sulfamate |
InChI |
InChI=1S/C6H7N3O8S2.2K/c10-9(11)6-3-1-5(2-4-6)8(19(15,16)17)7-18(12,13)14;;/h1-4,7H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChI Key |
BCLBHFQQZWHNCX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N(NS(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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